molecular formula C7H5BrN2O2S B11812530 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione

5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione

Katalognummer: B11812530
Molekulargewicht: 261.10 g/mol
InChI-Schlüssel: YMTJREZOYSGUDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione is a heterocyclic compound that features both an imidazolidine ring and a bromothiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the thiophene ring imparts unique chemical properties to the molecule, making it a valuable subject for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione typically involves the reaction of 4-bromothiophene-2-carboxylic acid with urea under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the imidazolidine ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate the substitution of the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the thiophene ring.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for the reduction of the thiophene ring.

Major Products Formed

    Substitution Products: Various substituted derivatives can be formed depending on the nucleophile used.

    Oxidation Products: Oxidized thiophene derivatives, such as sulfoxides or sulfones, can be obtained.

    Reduction Products: Reduced thiophene derivatives, such as dihydrothiophenes, can be formed.

Wissenschaftliche Forschungsanwendungen

5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The unique electronic properties of the thiophene ring make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Wirkmechanismus

The mechanism of action of 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the imidazolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(4-Chlorothiophen-2-yl)imidazolidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine.

    5-(4-Methylthiophen-2-yl)imidazolidine-2,4-dione: Similar structure but with a methyl group instead of bromine.

    5-(4-Nitrothiophen-2-yl)imidazolidine-2,4-dione: Similar structure but with a nitro group instead of bromine.

Uniqueness

The presence of the bromine atom in 5-(4-Bromothiophen-2-yl)imidazolidine-2,4-dione imparts unique reactivity and electronic properties compared to its analogs. Bromine is a larger and more polarizable atom than chlorine or methyl groups, which can influence the compound’s interactions with biological targets and its behavior in chemical reactions.

Eigenschaften

Molekularformel

C7H5BrN2O2S

Molekulargewicht

261.10 g/mol

IUPAC-Name

5-(4-bromothiophen-2-yl)imidazolidine-2,4-dione

InChI

InChI=1S/C7H5BrN2O2S/c8-3-1-4(13-2-3)5-6(11)10-7(12)9-5/h1-2,5H,(H2,9,10,11,12)

InChI-Schlüssel

YMTJREZOYSGUDB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC=C1Br)C2C(=O)NC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.